6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a synthetic organic compound with the molecular formula and a molecular weight of 280.22 g/mol. This compound features a unique imidazo[1,2-a]pyridine structure, which is significant in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures.
The synthesis of 6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves multi-step reactions that include:
Technical details on specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
The compound's structure can be represented as follows:
6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can participate in various chemical reactions typical for heterocycles:
Technical details regarding reaction conditions and mechanisms are essential for understanding the reactivity of this compound.
The mechanism of action for 6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is largely dependent on its biological targets, which may include enzymes or receptors involved in various signaling pathways.
Data suggests that compounds with similar structures exhibit:
Understanding the precise mechanism requires further biochemical studies to elucidate interactions with specific molecular targets.
While specific physical properties such as density and boiling point are not available for this compound, typical characteristics can be inferred based on similar compounds:
Chemical properties include:
Relevant data from studies on similar compounds can provide insights into expected behaviors under various conditions.
6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has potential applications in various fields:
The ongoing research into this compound may reveal further applications and enhance its utility in scientific endeavors.
The strategic incorporation of fluorine atoms at the C6 position and a 3-(trifluoromethyl)phenyl group at C2 creates a synergistic electronic effect that enhances target engagement. The C6-fluoro substituent withdraws electron density from the pyridine ring, increasing hydrogen-bond acceptor strength at N1, which frequently participates in hinge-region interactions with kinases. Concurrently, the trifluoromethyl group at the meta-position of the C2-phenyl ring contributes exceptional lipophilicity (π-system) and steric bulk, promoting hydrophobic pocket occupancy within target proteins. This combination results in enhanced binding affinity and cellular potency [2] [7].
Table 1: Role of Fluorine Motifs in Imidazopyridine Bioactivity
Functional Group | Position | Electronic Effect | Biological Impact |
---|---|---|---|
Fluoro (F) | C6 | σ-withdrawing (-I) | Enhanced hinge binding; Metabolic stabilization |
Trifluoromethyl (CF₃) | C3-phenyl | π-withdrawing (-R) | Increased lipophilicity (LogP +0.9); Hydrophobic pocket filling |
Fluoro + CF₃ | C6 + C2-aryl | Synergistic | Improved cell permeability; Resistance to oxidative metabolism |
Biophysical studies confirm that the 6-fluoro substituent reduces basicity at N1, optimizing electrostatic complementarity with kinase ATP pockets. Meanwhile, the 3-(trifluoromethyl)phenyl group participates in orthogonal edge-to-face π-stacking with gatekeeper residues like Phe691 in FLT3 kinase, a key interaction for overcoming mutation-induced resistance. These derivatives demonstrate superior ligand efficiency (LE > 0.35) compared to non-fluorinated analogs, validating the strategic placement of fluorine atoms [7].
Systematic naming of imidazopyridine derivatives follows IUPAC conventions where the bicyclic system is prioritized. The parent scaffold is designated as imidazo[1,2-a]pyridine, with numbering commencing at the bridgehead nitrogen (N1), proceeding through the pyridine ring to C3, then to the fused imidazole (C8-C9). The compound 6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine thus indicates:
Positional isomerism profoundly impacts biological activity. Comparative studies reveal that C6-fluoro substitution yields superior kinase inhibition over C5- or C7-fluoro isomers due to optimal vector alignment with catalytic residues. Similarly, attaching the 3-(trifluoromethyl)phenyl group at C2 rather than C3 preserves planarity essential for π-stacking, while C3-substitution induces torsional strain (>15° dihedral) that diminishes FLT3 binding affinity by 10-fold. The meta-CF₃ positioning on the phenyl ring proves optimal; ortho-substitution causes steric clash, and para-substitution disrupts electrostatic complementarity with hydrophobic subpockets [2] [3].
Table 2: Positional Isomerism Impact on Biological Activity
Substitution Pattern | FLT3 IC₅₀ (nM) | Cellular Potency (MV4-11 IC₅₀) | Structural Rationale |
---|---|---|---|
6-F-2-(3-CF₃Ph) | 3.2 ± 0.5 | 15 ± 3 nM | Optimal hinge contact and π-stacking |
7-F-2-(3-CF₃Ph) | 48 ± 6 | 210 ± 25 nM | Suboptimal fluorine vector |
6-F-2-(4-CF₃Ph) | 12 ± 2 | 85 ± 10 nM | Disrupted hydrophobic contact |
6-F-3-(3-CF₃Ph) | 185 ± 20 | >1000 nM | Torsional strain (>15°) |
The development of imidazopyridine kinase inhibitors originated from early non-selective compounds like zolpidem (GABAergic), evolving into targeted therapeutics through scaffold optimization. The breakthrough emerged when imidazo[1,2-a]pyridine-thiophene hybrids were identified as potent FLT3 inhibitors through serendipitous discovery from NEK2 inhibitor programs. Researchers observed that CMP3a—an initial NEK2 inhibitor—exhibited cross-reactivity with FLT3 mutants. Strategic removal of the thiophene C3 substituent and tertiary amine group yielded derivatives with enhanced FLT3 selectivity and reduced cytotoxicity, marking the first-generation FLT3-focused imidazopyridines [2] [7].
Subsequent optimization addressed resistance mutations (D835Y, F691L) by incorporating fluorinated aryl groups. Introduction of the 6-fluoro substituent improved hinge binding, while 2-(3-(trifluoromethyl)phenyl enhanced mutant kinase affinity. This evolution produced compounds like 5o (6-fluoro-2-(3-(trifluoromethyl)phenyl derivative), which inhibited FLT3-ITD, FLT3-ITD-D835Y, and FLT3-ITD-F691L with equipotency (IC₅₀ 2–5 nM). Molecular docking confirmed the 3-CF₃ group displaces water molecules in the hydrophobic back pocket, providing entropic gains that compensate for mutation-induced steric hindrance. These advances established fluorinated imidazopyridines as versatile scaffolds for overcoming kinase resistance [7].
Table 3: Evolution of Key Imidazopyridine Kinase Inhibitors
Generation | Prototype Compound | Key Structural Features | Target Profile | Limitations |
---|---|---|---|---|
1st (2010–2015) | CMP3a | Thiophene-C3 substitution; Tertiary amine | NEK2; FLT3 mutants | High cytotoxicity |
2nd (2016–2020) | CMP5 | Deaminated; Unsubstituted thiophene | FLT3-ITD (IC₅₀=11nM) | Moderate F691L activity |
3rd (2021–) | 5o-type derivatives | 6-Fluoro; 2-(3-CF₃-phenyl) | Pan-FLT3 mutants (IC₅₀<5nM) | Solubility challenges |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7